molecular formula C11H12BrNO B111464 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 32664-13-4

2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B111464
CAS No.: 32664-13-4
M. Wt: 254.12 g/mol
InChI Key: XLCYXINIUJNTPF-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features a bromophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the reaction of 2-bromobenzoyl chloride with 2-amino-2-methylpropan-1-ol under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of a suitable nucleophile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can introduce new functional groups or alter the existing ones.

Scientific Research Applications

2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues, while the oxazole ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenyl derivatives: Compounds such as 2-bromophenylamine and 2-bromophenylacetic acid share the bromophenyl group but differ in their functional groups and overall structure.

    Oxazole derivatives: Compounds like 2,4-dimethyl-1,3-oxazole and 2-phenyl-4,5-dihydro-1,3-oxazole have similar oxazole rings but differ in their substituents.

Uniqueness

2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to the combination of the bromophenyl group and the oxazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-bromophenyl)-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)7-14-10(13-11)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCYXINIUJNTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186336
Record name 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32664-13-4
Record name 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032664134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 32664-13-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151002
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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